(1,4-Dimethylpiperidin-2-yl)methanamine
Description
Properties
IUPAC Name |
(1,4-dimethylpiperidin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-7-3-4-10(2)8(5-7)6-9/h7-8H,3-6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAOMMIAXLVXMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C(C1)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps:
- Formation of Carbamate Intermediate: Starting from a racemic or enantiomerically enriched methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate, the compound is treated with a base such as potassium carbonate to convert acid addition salts to free carbamate forms.
- Reduction of Carbamate: The carbamate intermediate is then reduced, often using catalytic hydrogenation or hydride reagents, to yield the corresponding amine at the 2-position.
- Salt Formation for Purification: The free amine can be converted into stable salts (e.g., L-toluoyltartrate salts) to facilitate purification and obtain stereochemically pure forms.
This method is detailed in patent WO2020204647A1 and CN105237463A, which describe conditions such as reaction temperatures (10–60 °C), reaction times (16–30 hours), and solvent systems (ethanol, methanol-water mixtures) optimized for yield and purity. The process avoids hazardous reagents like lithium aluminum hydride and emphasizes industrial scalability with high recovery rates (~22–23%).
Reductive Amination Route
Another approach involves reductive amination of piperidine aldehyde intermediates:
- Aldehyde Formation: Starting from methyl 4-bromopicolinate, a Suzuki coupling introduces the desired substituent, followed by reduction and oxidation steps (e.g., NaBH4 reduction and Dess-Martin periodinane oxidation) to generate a piperidine aldehyde intermediate.
- Reductive Amination: The aldehyde is subjected to reductive amination with 4,4-dimethylpiperidine or its derivatives to install the methanamine group at the 2-position, yielding the target compound.
- Further Functionalization: Subsequent hydrolysis or coupling reactions can be performed to modify the molecule further if needed.
This method is supported by recent literature describing pyridine-2-methylamine derivatives synthesis and provides a versatile route with good functional group tolerance.
Comparative Data Table of Preparation Methods
Detailed Research Findings and Notes
- The carbamate reduction method emphasizes the use of mild bases (e.g., potassium carbonate) and solvents like ethanol and methanol-water mixtures to optimize reaction efficiency and product isolation.
- The salt formation step with L-toluoyltartrate is critical for obtaining stereochemically pure products and improving crystallinity for industrial processing.
- The reductive amination route leverages well-established palladium-catalyzed Suzuki coupling reactions to introduce aryl substituents, followed by selective oxidation and reductive amination, enabling structural diversity.
- Both methods avoid the use of highly reactive and dangerous reagents such as lithium aluminum hydride, enhancing safety and scalability.
- Comparative yields reported in patents and literature indicate that the carbamate reduction and salt formation method achieves yields comparable or superior to previously reported methods in Org. Process Res. Dev. journals.
Chemical Reactions Analysis
Types of Reactions
(1,4-Dimethylpiperidin-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
(1,4-Dimethylpiperidin-2-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential effects on biological systems and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of (1,4-Dimethylpiperidin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors, modulating their activity and influencing cellular responses. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between (1,4-Dimethylpiperidin-2-yl)methanamine and related compounds:
Key Observations:
- Ring Size and Rigidity : The piperidine core in the target compound contrasts with pyrrolidine (5-membered) in (S)-(1-Allylpyrrolidine-2-yl)methanamine and pyrrolizidine (bicyclic) in MG3. Larger rings like piperidine may confer conformational flexibility, influencing receptor binding .
- Substituent Effects : The 1,4-dimethyl groups in the target compound likely enhance steric hindrance and rigidity compared to allyl or benzyl substituents in analogs. Aromatic groups (e.g., benzyl in , phenyl in ) could improve lipophilicity and π-π interactions.
- Physical State : The target compound’s solid TFA salt form suggests higher crystallinity versus oily analogs like (S)-(1-Allylpyrrolidine-2-yl)methanamine, which may reflect differences in polarity or hydrogen-bonding capacity .
Pharmacological and Functional Insights
- Target Compound : Incorporated into a benzoimidazole derivative tested for unspecified bioactivity, though direct pharmacological data remain undisclosed .
Limitations in Data:
No comparative bioactivity or pharmacokinetic data were found for the target compound and its analogs. Research gaps exist in understanding how structural differences (e.g., dimethyl vs. benzyl groups) modulate target affinity or metabolic stability.
Biological Activity
(1,4-Dimethylpiperidin-2-yl)methanamine, also known as DMMP, is a piperidine derivative notable for its unique substitution pattern that imparts distinct chemical and biological properties. This compound has garnered interest in various fields, including medicinal chemistry, pharmacology, and biochemistry, due to its potential therapeutic applications and mechanisms of action.
The compound's structure is characterized by two methyl groups at the 1 and 4 positions of the piperidine ring, enhancing its stability and reactivity compared to other piperidine derivatives. This structural uniqueness allows DMMP to interact with specific molecular targets in biological systems.
The mechanism of action for this compound involves its ability to act as a ligand for various receptors and enzymes. It modulates their activity, influencing cellular responses and signaling pathways. The exact molecular targets depend on the context of its use, which can range from biochemical assays to therapeutic applications.
Biological Activity
Research indicates that DMMP exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that DMMP can inhibit the growth of certain bacterial strains, making it a candidate for developing new antimicrobial agents.
- Cytotoxic Effects : Preliminary investigations suggest that DMMP may induce cytotoxicity in cancer cell lines, warranting further exploration into its potential as an anticancer agent.
- Neuropharmacological Effects : The compound has been studied for its effects on neurotransmitter systems, particularly in relation to dopamine and serotonin pathways, which may have implications in treating neurological disorders.
Data Table: Biological Activities of this compound
| Biological Activity | Effect Observed | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | Induction of cell death in cancer cells | |
| Neuropharmacological | Modulation of neurotransmitter activity |
Case Studies
Several studies have evaluated the biological activity of DMMP:
- Antimicrobial Study : A recent study assessed the efficacy of DMMP against various bacterial strains. The results indicated significant inhibition rates compared to control groups, suggesting potential as a novel antimicrobial agent.
- Cytotoxicity Assessment : In vitro tests on cancer cell lines revealed that DMMP exhibited dose-dependent cytotoxic effects. The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways .
- Neuropharmacological Research : Investigations into the neuropharmacological properties of DMMP demonstrated its ability to enhance dopamine release in neuronal cultures. This effect suggests a possible role in treating conditions like Parkinson's disease .
Q & A
Q. What are the optimal synthetic routes for (1,4-dimethylpiperidin-2-yl)methanamine, and how can reaction conditions be standardized?
The synthesis of this compound typically involves substitution reactions or reductive amination of precursor ketones. For example, in a patent application (Example 466), the compound was synthesized by substituting tert-butyl (2-aminoethyl)carbamate with this compound under controlled conditions, yielding a TFA salt . Key parameters include temperature (room temperature to 80°C), solvent choice (e.g., DMF or THF), and stoichiometric ratios of reactants. Standardization requires monitoring via TLC or HPLC to confirm intermediate purity and optimize yields.
Q. How can researchers characterize the purity and structural integrity of this compound?
Characterization relies on spectral and chromatographic methods:
- NMR spectroscopy : ¹H and ¹⁹F NMR (e.g., δ 10.79 ppm for imidazole protons, δ -75.1 ppm for TFA counterion) .
- Mass spectrometry : ESI-MS (M+1 peaks at 481.3/483.2) .
- HPLC : Retention time analysis under reverse-phase conditions (C18 column, acetonitrile/water gradient).
Consistent batch-to-batch reproducibility requires calibration against certified reference standards.
Q. What are the stability profiles of this compound under varying storage conditions?
Stability testing should assess:
- Temperature : Long-term storage at -20°C in inert atmospheres (argon or nitrogen) to prevent oxidation.
- Light sensitivity : Amber vials to protect against photodegradation.
- Humidity : Desiccants to avoid hygroscopic degradation.
Analytical monitoring (e.g., NMR or LC-MS) at intervals is critical to detect decomposition products .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral or biological activity data for derivatives of this compound?
Conflicting data may arise from stereochemical variations or impurities. Strategies include:
- Stereochemical analysis : Chiral HPLC or X-ray crystallography to confirm enantiopurity .
- Biological assay validation : Replicate studies with orthogonal assays (e.g., MTT and apoptosis assays for anticancer activity) .
- Statistical modeling : Multivariate analysis to identify confounding variables (e.g., solvent residues in synthetic batches) .
Q. What is the mechanistic role of (1,4-dimethylpiiperidin-2-yl)methanamine derivatives in anticancer research, and how can their efficacy be optimized?
Derivatives like 1,4-dimethyl-9-H-carbazol-3-yl methanamine exhibit anticancer activity against glioma U87 MG cells via apoptosis induction and cell cycle arrest. Optimization strategies:
- Structure-activity relationship (SAR) studies : Modify substituents on the piperidine ring to enhance binding affinity.
- In vitro models : Dose-response curves (IC₅₀ determination) and synergy studies with standard chemotherapeutics .
- Pharmacokinetic profiling : Assess metabolic stability using liver microsomes and plasma protein binding assays.
Q. How can computational methods enhance the design of this compound-based therapeutics?
- Molecular docking : Predict interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock or Schrödinger .
- QSAR modeling : Correlate electronic/steric parameters (e.g., logP, polar surface area) with bioactivity .
- MD simulations : Study conformational flexibility and binding stability over time .
Q. What analytical techniques are critical for resolving synthetic byproducts or degradation pathways?
- High-resolution mass spectrometry (HR-MS) : Identify unexpected adducts or fragments.
- 2D NMR (COSY, HSQC) : Assign complex proton environments in byproducts .
- Accelerated stability studies : Stress testing (e.g., 40°C/75% RH) with LC-MS tracking to map degradation pathways .
Methodological Tables
Q. Table 1. Key Spectral Data for this compound Derivatives
| Parameter | Value/Observation | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 10.79 (s, 1H, imidazole NH) | |
| ¹⁹F NMR (DMSO-d₆) | δ -75.1 (TFA counterion) | |
| ESI-MS (M+1) | 481.3/483.2 | |
| Anticancer IC₅₀ (U87 MG) | 12.5 µM (carbazole derivative) |
Q. Table 2. Recommended Stability Testing Protocol
| Condition | Duration | Monitoring Method |
|---|---|---|
| -20°C (argon) | 6 months | HPLC purity >98% |
| 40°C/75% RH (accelerated) | 1 month | LC-MS for decomposition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
